molecular formula C10H13N3 B1611888 3-(2-Hydrazinylethyl)-1H-indole CAS No. 21216-31-9

3-(2-Hydrazinylethyl)-1H-indole

Cat. No.: B1611888
CAS No.: 21216-31-9
M. Wt: 175.23 g/mol
InChI Key: IDDSMAGHZDFZBP-UHFFFAOYSA-N
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Description

3-(2-Hydrazinylethyl)-1H-indole is a heterocyclic compound that features an indole core with a hydrazinylethyl substituent at the third position. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The hydrazinylethyl group introduces additional reactivity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological effects . The hydrazine group in the compound could potentially interact with biological targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

A computational study was carried out for the prediction of pharmacokinetic properties of similar compounds .

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydrazinylethyl)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1H-indole.

    Alkylation: The indole is alkylated at the third position using an appropriate alkylating agent such as 2-bromoethylamine hydrobromide.

    Hydrazine Introduction: The resulting 3-(2-bromoethyl)-1H-indole is then treated with hydrazine hydrate to introduce the hydrazinylethyl group.

The reaction conditions for these steps generally involve:

    Alkylation: Conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

    Hydrazine Introduction: Performed under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydrazinylethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazinylethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(2-Hydrazinylethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)-1H-indole: Similar structure but with an aminoethyl group instead of hydrazinylethyl.

    3-(2-Hydroxyethyl)-1H-indole: Contains a hydroxyethyl group, leading to different reactivity and applications.

    3-(2-Methoxyethyl)-1H-indole: Features a methoxyethyl group, affecting its chemical properties and biological activities.

Uniqueness

3-(2-Hydrazinylethyl)-1H-indole is unique due to the presence of the hydrazinylethyl group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for the development of new synthetic methodologies and the exploration of novel therapeutic agents.

Properties

IUPAC Name

2-(1H-indol-3-yl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12-13H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDSMAGHZDFZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599586
Record name 3-(2-Hydrazinylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21216-31-9
Record name 3-(2-Hydrazinylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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